![molecular formula C10H9NO2S2 B13123435 Methyl 2-(methylthio)benzo[d]thiazole-6-carboxylate](/img/structure/B13123435.png)
Methyl 2-(methylthio)benzo[d]thiazole-6-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(methylthio)benzo[d]thiazole-6-carboxylate is a compound belonging to the thiazole family, which is known for its diverse biological activities. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(methylthio)benzo[d]thiazole-6-carboxylate typically involves the reaction of 2-aminothiophenol with carbon disulfide and methyl iodide, followed by cyclization to form the benzothiazole ring. The carboxylate group is then introduced through esterification reactions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This often includes the use of automated reactors and stringent control of reaction conditions to ensure consistency and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-(methylthio)benzo[d]thiazole-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylate group can be reduced to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzothiazole derivatives depending on the reagents used.
Applications De Recherche Scientifique
Methyl 2-(methylthio)benzo[d]thiazole-6-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the production of dyes, biocides, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Methyl 2-(methylthio)benzo[d]thiazole-6-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or disrupt cellular processes in microorganisms, leading to their death. The exact molecular targets and pathways can vary depending on the specific application and the organism being targeted .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Methylthio)benzothiazole: A related compound with similar structural features but lacking the carboxylate group.
2-Methylsulfanyl-1,3-benzothiazole: Another similar compound with slight variations in its substituents.
Uniqueness
Its ability to undergo various chemical reactions and its diverse biological activities make it a valuable compound in scientific research and industrial applications .
Propriétés
Formule moléculaire |
C10H9NO2S2 |
|---|---|
Poids moléculaire |
239.3 g/mol |
Nom IUPAC |
methyl 2-methylsulfanyl-1,3-benzothiazole-6-carboxylate |
InChI |
InChI=1S/C10H9NO2S2/c1-13-9(12)6-3-4-7-8(5-6)15-10(11-7)14-2/h3-5H,1-2H3 |
Clé InChI |
LRSCFIQLVGBWEX-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC2=C(C=C1)N=C(S2)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


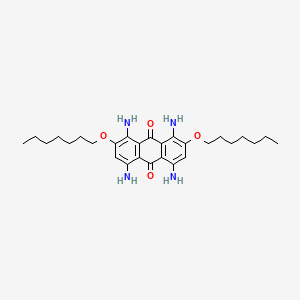
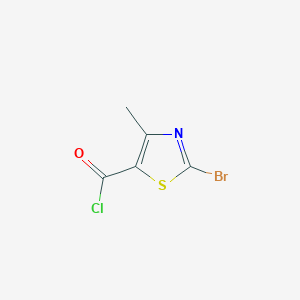

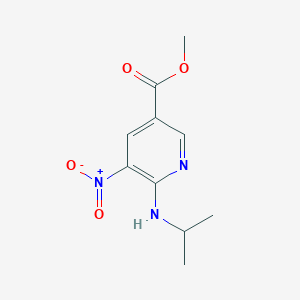
![3,4,7,8-Tetrahydropyrimido[5,4-d]pyrimidine](/img/structure/B13123383.png)
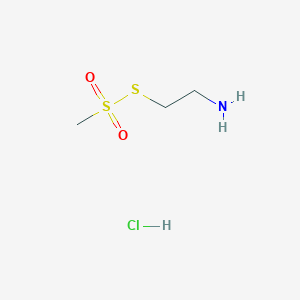
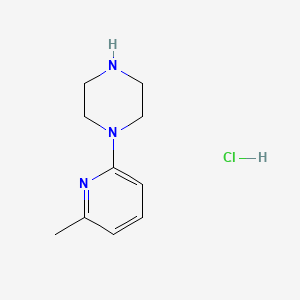



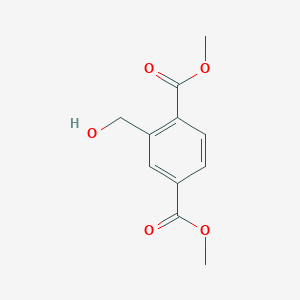
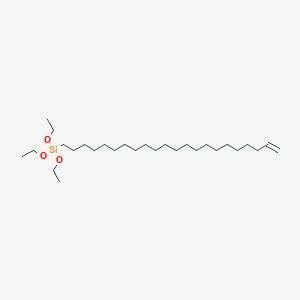

![4-Oxo-3,4-dihydropyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B13123436.png)
